4-(Pentyloxy)benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
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Overview
Description
4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a complex organic compound that features a benzaldehyde moiety substituted with a pentyloxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 4-(pentyloxy)benzaldehyde with 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzaldehyde and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)benzaldehyde: Shares the benzaldehyde moiety but lacks the thiazole ring.
1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazine: Contains the thiazole ring but lacks the benzaldehyde moiety.
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based drugs and bioactive molecules.
Uniqueness
4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-pentoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19N3O2S/c1-2-3-4-9-20-13-7-5-12(6-8-13)10-16-18-15-17-14(19)11-21-15/h5-8,10H,2-4,9,11H2,1H3,(H,17,18,19)/b16-10+ |
InChI Key |
LXYHEIQLXGJXFS-MHWRWJLKSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
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